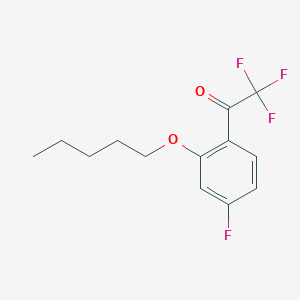
4-(4-Bromo-3,5-dimethyl-phenoxy)butanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Bromo-3,5-dimethyl-phenoxy)butanenitrile is an organic compound with the molecular formula C12H14BrNO It features a brominated aromatic ring with two methyl groups and a butanenitrile group attached via an ether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-3,5-dimethyl-phenoxy)butanenitrile typically involves the reaction of 4-bromo-3,5-dimethylphenol with 4-bromobutyronitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Bromo-3,5-dimethyl-phenoxy)butanenitrile can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Reduction: The nitrile group can be reduced to an amine.
Oxidation: The methyl groups can be oxidized to carboxylic acids.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Nucleophilic substitution: Products include azides or thiocyanates.
Reduction: The major product is the corresponding amine.
Oxidation: Products include carboxylic acids or aldehydes.
Aplicaciones Científicas De Investigación
4-(4-Bromo-3,5-dimethyl-phenoxy)butanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(4-Bromo-3,5-dimethyl-phenoxy)butanenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom and nitrile group can participate in various interactions, including hydrogen bonding and van der Waals forces, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-3,5-dimethylphenol
- 4-Bromo-3,5-dimethylbenzonitrile
- 4-Bromo-3,5-dimethylbenzaldehyde
Uniqueness
4-(4-Bromo-3,5-dimethyl-phenoxy)butanenitrile is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it a valuable compound in various fields of research and industry.
Propiedades
IUPAC Name |
4-(4-bromo-3,5-dimethylphenoxy)butanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c1-9-7-11(8-10(2)12(9)13)15-6-4-3-5-14/h7-8H,3-4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRADRMWLHPNTDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OCCCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[3-(Methylthio)phenyl]-2-butanol](/img/structure/B7994314.png)
![1-(3-Bromophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol](/img/structure/B7994330.png)
![1,3-Difluoro-4-[(4-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7994344.png)



![trans-2-[3,4-(Methylenedioxy)phenyl]cyclopentanol](/img/structure/B7994377.png)
![2-(Benzo[d][1,3]dioxol-5-yl)pentan-2-ol](/img/structure/B7994389.png)


